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Compound of Interest

Compound Name: 2,2-Diethoxyethylamine

Cat. No.: B048651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 2,2-diethoxyethylamine. Due to the proprietary nature of

spectral databases, this guide outlines the expected spectral characteristics and provides a

detailed experimental protocol for data acquisition.

Data Presentation
While the specific experimental ¹³C NMR data for 2,2-diethoxyethylamine is curated in

spectral databases such as SpectraBase, the following table summarizes the expected

chemical shifts for each carbon atom based on typical ranges for similar functional groups.[1][2]

These assignments are for illustrative purposes and would be confirmed by experimental data.

Carbon Atom Assignment
Expected Chemical Shift
(δ) in ppm

C1 -CH(O-)₂ (acetal) 90 - 105

C2 -CH₂-NH₂ (aminomethylene) 37 - 50

C3
-O-CH₂-CH₃ (ethoxy

methylene)
60 - 70

C4 -CH₃ (ethoxy methyl) 10 - 20
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Experimental Protocols
The following is a detailed protocol for the acquisition of a ¹³C NMR spectrum of 2,2-
diethoxyethylamine, synthesized from established methodologies for amines and related

small molecules.[3]

Sample Preparation
Sample Quantity: Weigh approximately 50-100 mg of high-purity 2,2-diethoxyethylamine. A

higher concentration is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a

reasonable timeframe.

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common

choice for similar amines due to its good solubilizing properties and well-characterized

residual solvent peak.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be

used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).[1]

Data Acquisition
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended.

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or similar

pulse sequence) should be performed.

Acquisition Parameters:

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is

sufficient to cover the expected chemical shift range.
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Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for

sufficient relaxation of the carbon nuclei.

Number of Scans (NS): A sufficient number of scans (typically several hundred to a few

thousand) should be acquired to achieve an adequate signal-to-noise ratio.

Temperature: The experiment should be conducted at a constant temperature, typically 298

K (25 °C).

Data Processing
Fourier Transform: The Free Induction Decay (FID) is transformed into the frequency domain

spectrum using a Fourier transform.

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline

corrected to ensure accurate peak identification and integration.

Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or

the residual solvent peak.

Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of 2,2-diethoxyethylamine with the

carbon atoms labeled according to the assignments in the data table.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b048651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C1

C2 O O

NH₂ C3 C3

C4 C4

Click to download full resolution via product page

Caption: Chemical structure of 2,2-diethoxyethylamine with ¹³C assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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